REACTION_CXSMILES
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[CH2:1]([N:3](CC)CC)C.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][N+:13]([O-])=[CH:12][CH:11]=1.C[Si](C#N)(C)C>C(#N)C>[CH3:8][O:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]([C:1]#[N:3])[CH:11]=1
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Name
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|
Quantity
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17.8 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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8 g
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Type
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reactant
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Smiles
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COC1=CC=[N+](C=C1)[O-]
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Name
|
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Quantity
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160 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
|
|
Quantity
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24.1 mL
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Type
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reactant
|
Smiles
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C[Si](C)(C)C#N
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Type
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CUSTOM
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Details
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by stirring for 20 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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Subsequently, the mixture was stirred at 95° C. for 14 hours
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Duration
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14 h
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Type
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TEMPERATURE
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Details
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cooled in air
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Type
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CUSTOM
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Details
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The solvent was evaporated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was partitioned between saturated aqueous solution of sodium hydrogencarbonate and ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium hydrogensulfate anhydrate
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Type
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FILTRATION
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Details
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followed by filtration
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Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane-ethyl acetate)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |